molecular formula C16H18N2O2 B1384970 N-(3-Aminophenyl)-2-propoxybenzamide CAS No. 1020722-55-7

N-(3-Aminophenyl)-2-propoxybenzamide

Cat. No. B1384970
CAS RN: 1020722-55-7
M. Wt: 270.33 g/mol
InChI Key: ONHOHLZJXKLIKL-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-propoxybenzamide, also known as 3-APB, is a synthetic compound that has been used in a variety of scientific research applications. It is an analog of the naturally occurring compound, adenosine triphosphate (ATP), and is known to have a wide range of biochemical and physiological effects. It has been used in laboratory experiments to study the effects of ATP on cell signaling, as well as to investigate the role of ATP in various physiological processes. In

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

N-(3-Aminophenyl)-2-propoxybenzamide has been studied for its molecular structure and intermolecular interactions. Karabulut et al. (2014) explored the compound's molecular structure using X-ray diffraction and Density Functional Theory (DFT) calculations, highlighting the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).

Antioxidant Potential and Electrochemical Oxidation

Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(3-Aminophenyl)-2-propoxybenzamide, in aqueous buffer solutions. The study provided insights into the compound's antioxidant potential by analyzing its electrochemical behavior and free radical scavenging activity (Jovanović et al., 2020).

Potential Memory Enhancers and Molecular Docking Studies

Piplani et al. (2018) synthesized derivatives of N-(3-Aminophenyl)-2-propoxybenzamide, evaluating their potential as memory enhancers. They conducted biological evaluations, molecular docking, and simulation studies, revealing the compound's acetylcholinesterase-inhibiting activity and its potential in enhancing memory (Piplani et al., 2018).

Electrocatalytic Determination of Biomolecules

Karimi-Maleh et al. (2014) developed a modified electrode using N-(3-Aminophenyl)-2-propoxybenzamide for the electrocatalytic determination of biomolecules such as glutathione. This study demonstrated the compound's potential in biosensing applications (Karimi-Maleh et al., 2014).

Synthesis of Quinazoline and Quinazolinone Derivatives

Arachchige et al. (2019) reported on the synthesis of quinazoline and quinazolinone derivatives via ligand-promoted ruthenium-catalyzed coupling reactions involving 2-aminophenyl ketones and 2-aminobenzamides. This study is significant for the development of pharmaceuticals and advanced organic materials (Arachchige et al., 2019).

Ultrasound Assisted Eco-Friendly Synthesis

Akbarzadeh and Safaei-Ghomi (2020) utilized N-(3-Aminophenyl)-2-propoxybenzamide in the ultrasound-assisted synthesis of 3-cinnamoyl coumarins. Their research contributes to greener chemistry practices and efficient synthesis methods (Akbarzadeh & Safaei‐Ghomi, 2020).

properties

IUPAC Name

N-(3-aminophenyl)-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHOHLZJXKLIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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